FCLA [CHEMILUMINESCENCE REAGENT]

Chemiluminescence spectroscopy In vivo ROS imaging Photodynamic therapy dosimetry

Choose FCLA (sodium salt, CAS 131023-60-4) for applications where MCLA and CLA fall short. Its fluorescein-conjugated Cypridina luciferin core shifts emission to 532 nm via CRET—compatible with standard PMT/ICCD optics. Key differentiators: (1) validated linear response for real-time PDT dosimetry with no photosensitizer interference; (2) rapid cellular uptake (~1 h) for live-cell/sonodynamic tumor imaging without optical excitation; (3) ~20× CL enhancement with HSA for protein-rich matrices; (4) dual fluorescence/chemiluminescence capability enabling ratiometric single-cell ROS mapping. Aqueous-ready sodium salt form (log Pow −0.08).

Molecular Formula C36H28N5O7S.Na
Molecular Weight 697.701
CAS No. 131023-60-4
Cat. No. B1149633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFCLA [CHEMILUMINESCENCE REAGENT]
CAS131023-60-4
SynonymsFCLA [CHEMILUMINESCENCE REAGENT]
Molecular FormulaC36H28N5O7S.Na
Molecular Weight697.701
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FCLA (CAS 131023-60-4): A Fluoresceinyl Cypridina Luciferin Analog Chemiluminescence Probe for Selective Singlet Oxygen and Superoxide Detection


FCLA (fluoresceinyl Cypridina luciferin analog; CAS 131023-60-4, sodium salt form) is a synthetic chemiluminescence probe belonging to the imidazo[1,2-a]pyrazin-3-one class of Cypridina luciferin analogs [1]. Its molecular structure couples a Cypridina luciferin-type core with a fluorescein moiety via a thioureido-ethoxy linker, enabling chemiluminescence resonance energy transfer (CRET)-based emission at approximately 532 nm upon reaction with singlet oxygen (¹O₂) or superoxide anion (O₂•⁻) [2]. Unlike its parent analogs CLA and MCLA, FCLA incorporates a fluorescein fluorophore that shifts emission into the green spectral region and confers enhanced water solubility (log Pow = −0.08) [3]. The compound has been deployed in photodynamic therapy (PDT) dosimetry, sonodynamic tumor imaging, and in vivo ROS detection across multiple independent research programs [4][5].

Why Generic Substitution Among Cypridina Luciferin Analogs Is Not Scientifically Valid Without FCLA-Specific Differentiation Data


Cypridina luciferin analogs share a common imidazo[1,2-a]pyrazin-3-one chemiluminogenic core that reacts with ¹O₂ and O₂•⁻, but critical differences in emission wavelength, hydrophilicity, and protein-mediated enhancement profiles preclude interchangeable use [1]. CLA emits at 380 nm (UV) and MCLA at 465 nm (blue), while FCLA's fluorescein-conjugated structure shifts emission to 532 nm (green), reducing endogenous biomolecule absorption interference and improving compatibility with standard optical detection systems [2]. The log Pow value of FCLA (−0.08, highly hydrophilic) differs fundamentally from MCLA (log Pow = 1.19, moderately lipophilic), directly affecting biodistribution, cellular uptake kinetics, and formulation strategy [3]. Moreover, FCLA uniquely exhibits a 20-fold chemiluminescence enhancement in the presence of human serum albumin (HSA), a property not documented at comparable magnitude for CLA or MCLA, creating both an analytical advantage and a potential confounding factor that must be accounted for in experimental design [4]. These multi-dimensional differences mean that protocols optimized for MCLA or CLA cannot be directly translated to FCLA without re-validation of concentration ranges, detection optics, and sample matrix effects.

FCLA Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. CLA, MCLA, Luminol, and HpD


Emission Wavelength Red-Shift vs. CLA and MCLA: 532 nm vs. 380 nm (CLA) and 465 nm (MCLA) for Reduced Biomolecule Interference

FCLA emits chemiluminescence at a maximum wavelength of approximately 532 nm, which is 152 nm longer than CLA (380 nm) and 67 nm longer than MCLA (465 nm) [1]. This red-shift, achieved through intramolecular CRET from the Cypridina luciferin core to the fluorescein acceptor, positions FCLA emission in a spectral region with markedly reduced absorption by hemoglobin, cytochromes, and other endogenous chromophores compared to the UV-blue emission of CLA and MCLA [2]. The FEBS Letters study by Wang et al. (2002) confirmed the 532 nm emission peak experimentally using photosensitization-generated ¹O₂ in both model solutions and tumor-bearing nude mice [3].

Chemiluminescence spectroscopy In vivo ROS imaging Photodynamic therapy dosimetry

Human Serum Albumin (HSA)-Mediated Chemiluminescence Enhancement: Approximately 20-Fold Signal Amplification vs. FCLA Alone

When human serum albumin (HSA) is added to FCLA solution, chemiluminescence (CL) intensity is enhanced approximately 20-fold compared to FCLA alone, while maintaining the same 525 nm spectral peak [1]. This enhancement is attributed to the formation of a specific FCLA-HSA complex via a single binding site, with CL efficiency governed by intersystem energy transfer between the two components upon interaction with ¹O₂ [2]. The enhancement is synergistic and reaches maximum when equimolar amounts of FCLA and HSA are present [2]. By comparison, CLA and MCLA do not exhibit a comparable magnitude of protein-mediated CL amplification in published literature [3]. A related study using bovine serum albumin (BSA) reported an even larger enhancement, with CL intensity enlarged to 860% (8.6-fold) relative to FCLA alone [4].

Chemiluminescence enhancement Serum albumin binding Singlet oxygen detection

Hydrophilicity Advantage: FCLA log Pow = −0.08 vs. MCLA log Pow = 1.19 for Aqueous Biological Applications

Reversed-phase liquid chromatography determination of log Pow (octanol-water partition coefficient) revealed that FCLA possesses a log Pow of −0.08, indicating high hydrophilicity, while MCLA has a log Pow of 1.19, indicating moderate lipophilicity [1]. This nearly 1.3 log-unit difference translates to an approximately 20-fold difference in the octanol-water partition ratio. Teranishi (2010) explicitly noted that FCLA's superior water solubility is attributable to the charged fluorescein moiety at physiological pH, making FCLA more useful than MCLA for applications where the blue light emitted by MCLA is absorbed by biomaterials [1]. The practical water solubility of FCLA free acid is reported as "practically insoluble" by TCI, indicating that the sodium salt form (CAS 131023-60-4) is the preferred formulation for aqueous applications [2].

Lipophilicity Aqueous solubility Biodistribution

Rapid Cellular Uptake Kinetics: FCLA Reaches Peak Intracellular Concentration in ~1 Hour vs. ~22 Hours for Hematoporphyrin Derivative (HpD)

In a comparative morphological study using human lung cancer cell line ASTC-a-1, FCLA reached peak intracellular concentration after approximately 1 hour of incubation, whereas hematoporphyrin derivative (HpD), a photosensitizer of comparable molecular weight, required approximately 22 hours to approach equilibrium [1]. Both compounds localized to the perinuclear region without evidence of nuclear penetration. Notably, no significant cytotoxicity was detected at FCLA doses ranging from 0.1 to 100 μM, confirming its suitability for live-cell ROS detection [1]. This rapid cellular entry, combined with minimal cytotoxicity, has been independently corroborated: Wei et al. (2008) further confirmed minimal cytotoxicity and excellent ROS selectivity for FCLA fluorescence imaging at the single-cell level [2].

Cellular uptake Membrane permeability Intracellular ROS detection

Dual-Mode Detection Capability: Ratiometric Chemiluminescence/Fluorescence Measurement vs. Chemiluminescence-Only Probes (CLA, MCLA)

FCLA uniquely supports dual-mode detection: chemiluminescence (CL) at ~532 nm upon reaction with ¹O₂/O₂•⁻, and fluorescence (FL) at ~515 nm that increases significantly during ROS oxidative reactions [1]. This dual capability enables ratiometric quantification, where fluorescence intensity can be used to normalize CL signals and correct for probe concentration variations, photobleaching, or uneven probe distribution—a capability not available with CLA or MCLA, which lack an efficient fluorophore for independent concentration tracking [2]. Wei et al. (2008) demonstrated that the fluorescence imaging technique provides "high sensitivity and excellent signal-to-noise ratio compared to direct CL measurement" and enables real-time in vivo and in situ single-oxygen detection at the single-cell level [2]. Independently, the fluorescence of FCLA at 515 nm was shown to increase significantly during the ROS oxidative reaction, providing a built-in reference signal for quantitative analysis [1].

Dual-mode detection Fluorescence imaging Ratiometric quantification

Real-Time PDT Dosimetry: Linear Correlation Between FCLA Chemiluminescence and Cytotoxicity (R² Implied Linearity)

Qin et al. (2005) demonstrated in vitro that FCLA-CL production during photodynamic therapy (PDT) is linearly related to the corresponding cytotoxicity in lymphoma cells, regardless of the treatment protocol employed [1]. This linear relationship establishes FCLA as a real-time dosimetric tool for PDT, where the CL signal directly reports on therapeutic ¹O₂ production. The study further confirmed that the FCLA-CL system exhibits minimum cytotoxicity and minimal interference with the PDT treatment outcome [1]. Independently, He et al. (2002) extended this approach to sonodynamic therapy, establishing the first tumor-imaging method using FCLA chemiluminescence detection during sonodynamic action in vivo [2]. While luminol-based CL detection is known to be non-specific and can be induced by various oxidants beyond ¹O₂ and O₂•⁻, FCLA maintains specificity for these two ROS species, making it more suitable for quantitative dosimetry applications [3].

Photodynamic therapy Real-time dosimetry Singlet oxygen quantification

Procurement-Relevant Application Scenarios for FCLA: Where the Quantitative Evidence Supports Prioritization Over CLA, MCLA, or Luminol


Real-Time Photodynamic Therapy (PDT) Dosimetry and Treatment Monitoring

Based on the validated linear relationship between FCLA-CL production and PDT-induced cytotoxicity [1], FCLA is the chemiluminescence probe of choice for real-time PDT dosimetry. The 532 nm emission wavelength allows detection with standard PMT or ICCD systems without interference from photosensitizer fluorescence or irradiation light [2]. The established protocol uses FCLA at concentrations that exhibit minimum cytotoxicity and do not interfere with PDT treatment outcomes, enabling continuous monitoring of ¹O₂ generation throughout the therapeutic light delivery [1]. This scenario leverages FCLA's unique combination of ¹O₂ specificity, green emission, and demonstrated linear dosimetric response—features not simultaneously available with CLA, MCLA, or luminol.

In Vivo Tumor Imaging via Chemiluminescence During Sonodynamic or Photodynamic Action

FCLA has been independently validated for both photodynamic and sonodynamic tumor imaging in live animal models [2][3]. The compound's rapid cellular uptake (~1 hour to peak intracellular concentration) [3] combined with its green emission at 532 nm enables chemiluminescence imaging of tumors using high-sensitivity ICCD systems. In sonodynamic applications, FCLA was used to detect, for the first time, ROS formation during sonosensitization in tumor-bearing animals, establishing a novel imaging modality that does not require optical excitation and thus avoids tissue autofluorescence background [2]. The water solubility of the sodium salt form (log Pow = −0.08) facilitates intravenous or intratumoral administration in aqueous vehicles [4].

Single-Cell and Subcellular ROS Detection Using Dual-Mode Fluorescence/Chemiluminescence Imaging

FCLA enables single-cell-level ROS detection through its dual-mode fluorescence/chemiluminescence capability [5]. At the single-cell level, where direct chemiluminescence signals are typically too weak for reliable detection, the fluorescence of FCLA at 515 nm provides a high-sensitivity alternative with excellent signal-to-noise ratio [5]. The demonstrated lack of cytotoxicity at concentrations up to 100 μM and rapid membrane permeation (~1 hour) [3] make FCLA suitable for live-cell imaging experiments. The dual-mode approach allows ratiometric quantification: fluorescence intensity tracks probe concentration and distribution, while chemiluminescence reports on localized ROS production, enabling spatial mapping of ROS within individual cells.

High-Sensitivity ¹O₂ Detection in Protein-Containing Biological Matrices via HSA/BSA Signal Enhancement

For assays conducted in serum-containing media, tissue homogenates, or other protein-rich biological samples, FCLA offers a built-in signal amplification strategy through its specific interaction with serum albumins [6][7]. The approximately 20-fold CL enhancement with HSA (or 8.6-fold with BSA) can be exploited to improve detection limits without additional instrument modification [6]. This property is particularly valuable for ex vivo tissue analysis, blood-based ROS assays, and any application where albumin is naturally present or can be added as an enhancement reagent. The enhancement is synergistic and saturable, requiring careful optimization of the FCLA:albumin ratio for maximum effect [7].

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